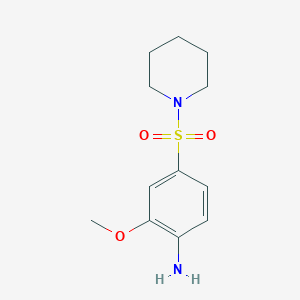
2-Methoxy-4-(1-piperidinylsulfonyl)aniline
Description
2-Methoxy-4-(1-piperidinylsulfonyl)aniline is an organic compound with the molecular formula C12H18N2O3S It is a derivative of aniline, featuring a methoxy group at the 2-position and a piperidin-1-ylsulfonyl group at the 4-position
Properties
CAS No. |
353762-03-5 |
|---|---|
Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35g/mol |
IUPAC Name |
2-methoxy-4-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
InChI Key |
WXOAELYLTZUCAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-piperidinylsulfonyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to sulfonylation to introduce the piperidin-1-ylsulfonyl group.
Methoxylation: The next step involves the introduction of the methoxy group at the 2-position of the aniline ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-piperidinylsulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Methoxy-4-(1-piperidinylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-piperidinylsulfonyl)aniline involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-piperidin-1-ylsulfonylbenzene: Similar structure but lacks the aniline group.
4-Piperidin-1-ylsulfonylaniline: Similar structure but lacks the methoxy group.
2-Methoxyaniline: Similar structure but lacks the piperidin-1-ylsulfonyl group.
Uniqueness
2-Methoxy-4-(1-piperidinylsulfonyl)aniline is unique due to the presence of both the methoxy and piperidin-1-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


